2-Ethyl-2-(3-ethylphenyl)oxirane
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Overview
Description
2-Ethyl-2-(3-ethylphenyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with an ethyl group and a 3-ethylphenyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(3-ethylphenyl)oxirane can be achieved through several methods, including:
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Epoxidation of Alkenes: : This method involves the oxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. For example, the epoxidation of 2-ethyl-3-ethylstyrene can yield this compound .
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Cyclization of Halohydrins: : This method involves the intramolecular cyclization of halohydrins in the presence of a base. For instance, the reaction of 2-ethyl-3-ethylphenyl halohydrin with a strong base like sodium hydroxide can produce the desired oxirane .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale epoxidation of alkenes using environmentally friendly oxidants and catalysts. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(3-ethylphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Reducing Agents: Lithium aluminum hydride
Major Products Formed
β-Hydroxy Compounds: Formed from ring-opening reactions
Diols: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Scientific Research Applications
2-Ethyl-2-(3-ethylphenyl)oxirane has several applications in scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Polymer Chemistry: The compound is used in the production of epoxy resins and other polymeric materials.
Material Science: It is employed in the development of advanced materials with specific properties, such as adhesives and coatings.
Biological Studies: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(3-ethylphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This leads to the ring-opening and formation of various products depending on the nucleophile used. The molecular targets and pathways involved include:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to the formation of β-hydroxy compounds.
Oxidation and Reduction Pathways: The compound can undergo oxidation and reduction reactions, forming diols and alcohols, respectively.
Comparison with Similar Compounds
2-Ethyl-2-(3-ethylphenyl)oxirane can be compared with other similar oxirane compounds, such as:
Ethylene Oxide: A simpler oxirane with no aromatic substitution, used extensively in the production of ethylene glycol.
Propylene Oxide: Another simple oxirane used in the production of polyether polyols.
Styrene Oxide: An aromatic oxirane similar to this compound but with a phenyl group instead of an ethylphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxiranes.
Properties
IUPAC Name |
2-ethyl-2-(3-ethylphenyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-10-6-5-7-11(8-10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUVIHCYQXCRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2(CO2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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